molecular formula C16H26ClNO3 B2761891 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 473566-88-0

1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2761891
CAS No.: 473566-88-0
M. Wt: 315.84
InChI Key: CARTYJQQZYANDK-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a methylpiperidinyl group, and a propanol backbone. It is often studied for its pharmacological properties and potential therapeutic uses.

Scientific Research Applications

1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 4-methylpiperidine.

    Formation of Intermediate: The 3-methoxyphenol is reacted with epichlorohydrin under basic conditions to form an epoxide intermediate.

    Nucleophilic Substitution: The epoxide intermediate is then subjected to nucleophilic attack by 4-methylpiperidine, resulting in the formation of the desired product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler hydrocarbon structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated product.

    Substitution: Formation of various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes involved in pain and inflammation pathways.

    Pathways Involved: The compound could modulate signaling pathways such as the cyclooxygenase pathway, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can be compared with other compounds having similar structures or pharmacological properties:

    1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol: The free base form without the hydrochloride salt.

    3-(4-Methylpiperidin-1-yl)propan-2-ol: Lacks the methoxyphenoxy group, potentially altering its pharmacological profile.

    1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-1-ol: Variation in the position of the hydroxyl group.

Uniqueness: The presence of both the methoxyphenoxy and methylpiperidinyl groups in this compound contributes to its unique pharmacological properties, making it a compound of interest for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-13-6-8-17(9-7-13)11-14(18)12-20-16-5-3-4-15(10-16)19-2;/h3-5,10,13-14,18H,6-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARTYJQQZYANDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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